molecular formula C6H6BClO3 B566103 (2-Chloro-5-hydroxyphenyl)boronic acid CAS No. 913835-71-9

(2-Chloro-5-hydroxyphenyl)boronic acid

Cat. No. B566103
M. Wt: 172.371
InChI Key: SLAPQAZQRNMJLC-UHFFFAOYSA-N
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Description

“(2-Chloro-5-hydroxyphenyl)boronic acid” is a type of organoboron compound. It is a boronic acid, which is a class of compounds containing a boron atom bonded to three oxygen atoms . Boronic acids are considered Lewis acids, and they have a pKa value of 4–10 . They are generally considered non-toxic .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “(2-Chloro-5-hydroxyphenyl)boronic acid” is C6H6BClO3 . Its molecular weight is 172.37 g/mol . The InChI code is 1S/C6H6BClO3/c8-6-2-1-4 (9)3-5 (6)7 (10)11/h1-3,9-11H .


Chemical Reactions Analysis

Boronic acids, such as “(2-Chloro-5-hydroxyphenyl)boronic acid”, are involved in several types of chemical reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions . They are also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity and the synthesis of kinesin spindle protein inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Chloro-5-hydroxyphenyl)boronic acid” include a molecular weight of 172.37 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 172.0098519 g/mol . Its topological polar surface area is 60.7 Ų .

Scientific Research Applications

Fluorescence Quenching Studies

A study by Geethanjali et al. (2015) in the Journal of Luminescence explored the fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid (5CMPBA), in various alcohols. The research revealed a negative deviation in the Stern-Volmer plots for these molecules, suggesting different conformers of the solutes in their ground state. This phenomenon is potentially significant for understanding the fluorescence properties of similar boronic acid compounds (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Reaction with Hydrogen Spiro-Borates

Sengupta and Balasubramanian (1991) in the Bulletin of the Chemical Society of Japan investigated the reactions of boron complexes, including those with hydroxy and dicarboxy acids, in the context of extraction-photometry of boron. Their findings suggest potential applications in analytical chemistry for boronic acids (Sengupta & Balasubramanian, 1991).

Boronic Acid Derivatives in Solvent Extraction

Griffin and Shu (2004) in the Journal of Chemical Technology & Biotechnology examined the use of boronic acid extractants, including phenylboronic acid and its derivatives, for purifying and concentrating sugars in hemicellulose hydrolysates. This research has implications for the industrial processing of biomass (Griffin & Shu, 2004).

Carbohydrate-Binding Applications

Dowlut and Hall (2006) in the Journal of the American Chemical Society described a new class of carbohydrate-binding boronic acids that are more soluble in aqueous solvents and capable of complexing model glycopyranosides under physiologically relevant conditions. This could lead to applications in the design of oligomeric receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Catalysis in Organic Reactions

Hall (2019) in Chemical Society reviews highlighted the use of boronic acids as catalysts in various organic reactions. This research shows the potential of boronic acids in promoting transformations of hydroxy groups into useful products under mild conditions (Hall, 2019).

Boronic Acid in Fluorescent Chemosensors

Huang et al. (2012) in Current Medicinal Chemistry reviewed the progress of boronic acid sensors for detecting carbohydrates and bioactive substances. This work underscores the significance of boronic acids in developing new fluorescent probes for biological and medical applications (Huang et al., 2012).

Safety And Hazards

“(2-Chloro-5-hydroxyphenyl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2-chloro-5-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAPQAZQRNMJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657151
Record name (2-Chloro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-hydroxyphenyl)boronic acid

CAS RN

913835-71-9
Record name B-(2-Chloro-5-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-hydroxybenzeneboronic acid
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